

The Thermochromic Properties of Black 305: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Black 305
Cat. No.:	B3046760

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermochromic properties of **Black 305**, a fluoran leuco dye. The content herein is curated for professionals in research, scientific, and drug development fields, offering detailed insights into the chemical mechanisms, experimental protocols, and quantitative data associated with this compound's temperature-sensitive color-changing behavior.

Introduction to Black 305

Black 305, identified by the CAS number 129437-78-5, is a fluoran dye widely utilized as a color former in various applications, most notably in thermal and carbonless paper.[1][2] Its chemical structure, 2'-Anilino-6'-(dipentylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, is the basis for its function as a leuco dye—a compound that can exist in a colorless (leuco) and a colored form. The thermochromic characteristics of **Black 305** are not intrinsic to the molecule itself but are manifested within a multi-component system.

The Three-Component Thermochromic System

The thermochromic behavior of **Black 305** is realized in a system typically composed of three key components: the color former, a developer, and a co-solvent.[3][4][5] The interplay between these components, triggered by temperature changes, governs the reversible transition between the colored and colorless states.

- Color Former (Leuco Dye): **Black 305** is the primary chromogenic agent. In its neutral state, the lactone ring within its structure is closed, rendering it colorless.
- Developer: An acidic compound (electron acceptor) that induces the color change. Common developers include bisphenols and other phenolic compounds.^[3] The developer protonates the fluoran dye, causing the lactone ring to open.
- Co-solvent: A low-melting point, non-polar solvent, often a long-chain alcohol or ester (e.g., 1-tetradecanol).^{[3][6]} The melting and solidification of the co-solvent at a specific temperature dictates the thermochromic transition.

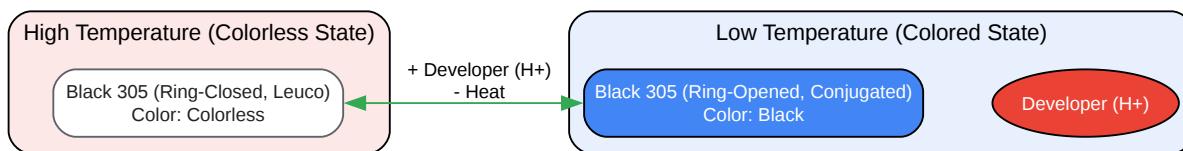
Chemical Properties of Black 305

The fundamental properties of the **Black 305** color former are summarized in the table below.

Property	Value	Reference
Chemical Name	2'-Anilino-6'-(dipentylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one	
CAS Number	129437-78-5	[1]
Molecular Formula	C ₃₇ H ₄₀ N ₂ O ₃	[1]
Molecular Weight	560 g/mol	[1]
Appearance	Black powder	[1]
Melting Point	181-182 °C	[1]
λ _{max} (in colored state)	435 nm, 588 nm	[1]

Mechanism of Thermochromism

The reversible color change of a **Black 305** thermochromic system is a function of temperature-dependent chemical equilibrium.


Below the Transition Temperature (Colored State): The co-solvent is in a solid state, providing a medium where the acidic developer can interact with the **Black 305** dye. The developer

donates a proton to the lactone ring of the dye, forcing it to open. This ring-opened form has an extended conjugated system, allowing it to absorb light in the visible spectrum and thus appear black.

Above the Transition Temperature (Colorless State): As the temperature rises to the melting point of the co-solvent, it transitions from a solid to a liquid state. In the molten, non-polar co-solvent, the developer and the color former dissociate. The fluoran dye reverts to its stable, non-protonated form, and the lactone ring closes. This disrupts the conjugated system, and the dye becomes colorless. The process is reversible upon cooling as the co-solvent solidifies, allowing the dye-developer complex to reform.

Signaling Pathway of Color Change

The following diagram illustrates the reversible opening and closing of the lactone ring in the **Black 305** molecule, which is the fundamental mechanism of its color change.

[Click to download full resolution via product page](#)

Caption: Reversible thermochromic mechanism of **Black 305**.

Quantitative Data and Characterization

While specific quantitative data for a thermochromic system exclusively utilizing **Black 305** is not readily available in public literature, this section presents representative data and methodologies based on similar fluoran dye systems. The actual values for a **Black 305** system will depend on the specific developer, co-solvent, and their molar ratios.

Representative Thermochromic System Composition

The following table outlines a hypothetical, yet typical, composition for a thermochromic system based on a fluoran dye.

Component	Example Compound	Function
Color Former	Black 305	Chromogenic agent
Developer	Bisphenol A (BPA)	Proton donor for ring opening
Co-solvent	1-Tetradecanol	Temperature-triggered phase change

Spectrophotometric Analysis

UV-Vis spectroscopy is a primary method for quantifying the color change in thermochromic systems. The absorbance spectra are measured at temperatures below and above the transition temperature.

A study on a generic black thermochromic dye revealed the following spectral characteristics, which can be considered representative for a **Black 305** system.[7][8]

State	Wavelength (nm)	Observation
Colored (Room Temp)	~451 nm, ~624 nm	Strong absorbance peaks indicating the colored, conjugated form.
Colorless (>30 °C)	Flat baseline	Absorbance peaks disappear as the dye transitions to the colorless, non-conjugated leuco form.

Colorimetric Analysis (CIELAB)

The CIELAB color space provides a quantitative and perceptually more uniform measure of color.[9][10][11][12] A spectrophotometer or colorimeter is used to measure the L, a, and b* values of the thermochromic material at different temperatures.

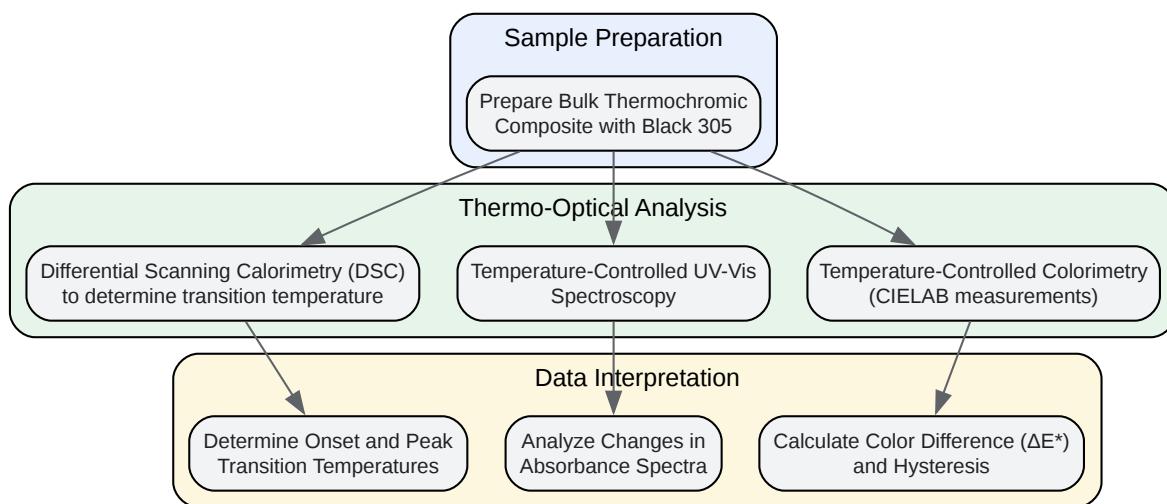
- L*: Lightness (0 = black, 100 = white)
- a*: Green-red axis (negative = green, positive = red)

- b*: Blue-yellow axis (negative = blue, positive = yellow)

A meta-analysis of thermochromic leuco dyes indicates a general trend where the L* value (lightness) significantly increases with temperature as the dye becomes colorless.[13][14]

Experimental Protocols

The following sections detail generalized experimental protocols for the preparation and characterization of a thermochromic system based on **Black 305**.


Preparation of a Bulk Thermochromic Composite

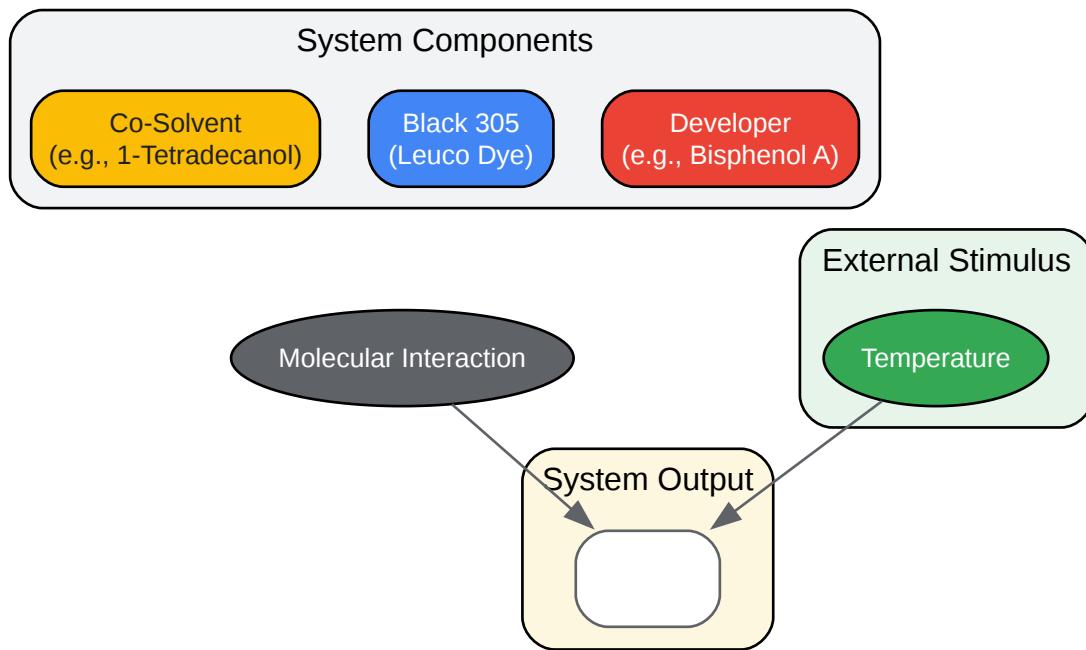
This protocol is adapted from methodologies used for similar leuco dye systems.[3][6]

- Melting the Co-solvent: The co-solvent (e.g., 1-tetradecanol) is heated to a temperature above its melting point (e.g., 120 °C).
- Dissolving the Components: The color former (**Black 305**) and the developer (e.g., Bisphenol A) are added to the molten co-solvent in the desired molar ratios.
- Homogenization: The mixture is stirred until all components are fully dissolved and a homogenous solution is obtained.
- Cooling and Solidification: The molten mixture is then rapidly cooled, for instance, by pouring it into stirred distilled water at room temperature.
- Isolation and Drying: The resulting solid particles of the thermochromic composite are filtered and dried under ambient conditions.

Characterization of Thermochromic Properties

A general workflow for characterizing the prepared thermochromic composite is outlined below.

[Click to download full resolution via product page](#)


Caption: General experimental workflow for thermochromic analysis.

Detailed Steps for Characterization:

- Differential Scanning Calorimetry (DSC): DSC is used to determine the melting and crystallization temperatures of the co-solvent, which correspond to the thermochromic transition temperatures. The sample is heated and cooled at a controlled rate (e.g., 2 °C/min), and the heat flow is measured.[15]
- Temperature-Controlled UV-Vis Spectroscopy: The thermochromic composite is placed in a temperature-controlled sample holder of a UV-Vis spectrophotometer. Reflectance or absorbance spectra are recorded at various temperatures, stepping through the transition range, to observe the changes in the spectral profile.[16][17]
- Temperature-Controlled Colorimetry: A colorimeter or spectrophotometer is used to measure the CIELAB L, a, and b* values of the sample as a function of temperature. This allows for the quantification of the color change and the determination of the color difference (ΔE^*) between the colored and colorless states.[18]

Logical Relationships in the Thermochromic System

The functioning of the thermochromic system is based on the logical relationship between its three components and the external stimulus (temperature).

[Click to download full resolution via product page](#)

Caption: Logical relationship of components in the thermochromic system.

Conclusion

Black 305 is a fluoran-based leuco dye that serves as an effective color former in reversible thermochromic systems. Its color-changing properties are not inherent but are activated through formulation with a developer and a co-solvent. The transition temperature and the characteristics of the color change are tunable by selecting appropriate developers and co-solvents. The methodologies of UV-Vis spectroscopy and CIELAB colorimetry are essential for the quantitative characterization of these systems. While specific data for **Black 305** systems require dedicated experimental investigation, the principles and protocols outlined in this guide provide a robust framework for researchers and professionals working with this and similar thermochromic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nagaseamerica.com [nagaseamerica.com]
- 2. Leuco Dyes (Colour Formers) - NAGASE | Europe nagase.eu
- 3. tekhelet.com [tekhelet.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Leuco Dyes | Functional Dyes | Yamamoto Chemicals Inc. yamamoto-chemicals.co.jp
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. jffhmt.aviestia.com [jffhmt.aviestia.com]
- 8. aviestia.com [aviestia.com]
- 9. CIELAB color space - Wikipedia en.wikipedia.org
- 10. What Is CIELAB? | Datacolor datacolor.com
- 11. umfcorp.com [umfcorp.com]
- 12. What Is CIELAB Color Space? - HunterLab Horizons Blog | HunterLab hunterlab.com
- 13. jaast.org [jaast.org]
- 14. jaast.org [jaast.org]
- 15. Relation between colour- and phase changes of a leuco dye-based thermochromic composite - PMC pmc.ncbi.nlm.nih.gov
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. harricks.com [harricks.com]
- 18. Transition Temperature of Color Change in Thermochromic Systems and Its Description Using Sigmoidal Models | MDPI mdpi.com
- To cite this document: BenchChem. [The Thermochromic Properties of Black 305: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3046760#thermochromic-properties-of-black-305>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com